molecular formula C5H5ClN2O B114215 2-Amino-6-chloropyridin-3-OL CAS No. 159309-66-7

2-Amino-6-chloropyridin-3-OL

Cat. No. B114215
M. Wt: 144.56 g/mol
InChI Key: QINLAVASMOFTPB-UHFFFAOYSA-N
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Description

“2-Amino-6-chloropyridin-3-OL” is a chemical compound with the molecular formula C5H5ClN2O . It has a molecular weight of 144.56 g/mol . The IUPAC name for this compound is 2-amino-6-chloropyridin-3-ol .


Molecular Structure Analysis

The molecular structure of “2-Amino-6-chloropyridin-3-OL” includes a pyridine ring with an amino group at the 2nd position, a hydroxyl group at the 3rd position, and a chlorine atom at the 6th position . The InChI string representation of the molecule is InChI=1S/C5H5ClN2O/c6-4-2-1-3 (9)5 (7)8-4/h1-2,9H, (H2,7,8) .


Physical And Chemical Properties Analysis

“2-Amino-6-chloropyridin-3-OL” is a solid compound . It has a molecular weight of 144.56 g/mol . The compound has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 3 . The Rotatable Bond Count is 0 . The Exact Mass and Monoisotopic Mass of the compound are 144.0090405 g/mol . The Topological Polar Surface Area is 59.1 Ų . The compound has a Heavy Atom Count of 9 .

Scientific Research Applications

Biodegradation

  • Summary of the Application: 2-Amino-6-chloropyridin-3-OL may be involved in the biodegradation pathways of certain pollutants. For instance, it’s related to the degradation of 3,5,6-Trichloro-2-pyridinol (TCP), a metabolite of the insecticide chlorpyrifos and the herbicide triclopyr .
  • Methods of Application or Experimental Procedures: A strain of Micrococcus luteus ML was isolated from a stable TCP degrading microbiota. This strain was capable of degrading 61.6% of TCP (50 mg/L) and 35.4% of chlorpyrifos (50 mg/L) at 24 h and 48 h under optimal conditions (temperature: 35 °C; pH: 7.0) .
  • Results or Outcomes: Two possible degradation pathways of TCP were proposed based on LC–MS analysis. Both the hydrolytic-oxidative dechlorination pathway and the denitrification pathway might be involved in TCP biodegradation by strain ML .

Synthesis of Tricyclic Heterocycles

  • Summary of the Application: 2-Amino-6-chloropyridin-3-OL can be used in the synthesis of tricyclic heterocycles . These compounds have a wide range of applications in medicinal chemistry due to their diverse biological activities.
  • Methods of Application or Experimental Procedures: The synthesis involves α and γ-activation of chloropyridines, as well as palladium-mediated reactions . The exact procedures and conditions would depend on the specific heterocycle being synthesized.
  • Results or Outcomes: The result is the formation of tricyclic heterocycles, which can be used in further chemical reactions or biological studies .

Safety And Hazards

The safety information for “2-Amino-6-chloropyridin-3-OL” indicates that it should be kept in a dark place, in an inert atmosphere, at a temperature between 2-8°C . The compound is associated with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with the compound are H302, H315, H319, and H335 .

properties

IUPAC Name

2-amino-6-chloropyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClN2O/c6-4-2-1-3(9)5(7)8-4/h1-2,9H,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QINLAVASMOFTPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50610597
Record name 2-Amino-6-chloropyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50610597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-6-chloropyridin-3-OL

CAS RN

159309-66-7
Record name 2-Amino-6-chloropyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50610597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-amino-6-chloropyridin-3-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
B Liu, X Xu, H Tong, Z Zhu, W Tang… - Organic Preparations …, 2021 - Taylor & Francis
… In the initial step, treatment of 2-amino-6-chloropyridin-3-ol with cyanogen bromide gave key intermediate 2, the unambiguous crystal structure of which was obtained (CCDC number: …
Number of citations: 1 www.tandfonline.com
Y Hao, J Wang, J Ma, X Yu, Z Li, S Wu, S Tian, H Ma… - Bioorganic …, 2023 - Elsevier
… A solution of 2-amino-6-chloropyridin-3-ol (23 g, 162 mmol) and potassium ethylxanthate (39 g, 243 mmol) in pyridine (100 mL) was stirred for 4 h at 120 ℃. After being cooled to room …
Number of citations: 1 www.sciencedirect.com
Á Serrano Farinas - scholar.archive.org
Deoxyribonucleic acid (DNA) encodes the genetic data of most organisms. Abnormalities in the genome or the unregulated overexpression of certain genes can be the cause of multiple …
Number of citations: 2 scholar.archive.org

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